3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
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Overview
Description
3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring fused with phenyl groups and an acrylonitrile moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with cellular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This compound can also induce oxidative stress in cells, leading to cell death. The molecular pathways involved include the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amines: Known for their antileishmanial activity.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Used in medicinal chemistry for its antimicrobial properties.
Uniqueness
3-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is unique due to its acrylonitrile moiety, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C18H12N2S |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H12N2S/c19-12-16(11-14-7-3-1-4-8-14)18-20-17(13-21-18)15-9-5-2-6-10-15/h1-11,13H |
InChI Key |
HASYGYFEXQRRMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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